molecular formula C25H24FNO6 B1665869 Axitirome CAS No. 156740-57-7

Axitirome

Cat. No.: B1665869
CAS No.: 156740-57-7
M. Wt: 453.5 g/mol
InChI Key: FUBBWDWIGBTUPQ-UHFFFAOYSA-N
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Description

Axitirome is a synthetic thyromimetic agent primarily developed for its cholesterol-lowering properties. It functions as a low-density lipoprotein receptor agonist, making it a promising candidate for treating hyperlipidemias and related metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Axitirome is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. Quality control measures are implemented to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Axitirome undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Axitirome has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying thyromimetic agents and their interactions with receptors.

    Biology: Investigated for its effects on cellular metabolism and gene expression.

    Medicine: Explored as a potential treatment for hyperlipidemias, obesity, and related metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Comparison with Similar Compounds

Axitirome is unique among thyromimetic agents due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specific targeting of low-density lipoprotein receptors and its potential for fewer side effects compared to other thyromimetic agents .

Properties

CAS No.

156740-57-7

Molecular Formula

C25H24FNO6

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate

InChI

InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)

InChI Key

FUBBWDWIGBTUPQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Axitirome;  CGS 26214;  CGS-26214;  CGS26214; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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